

"2-Amino-1-thiophen-2-yl-ethanol" CAS number 10021-67-7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-1-thiophen-2-yl-ethanol

Cat. No.: B3427814

[Get Quote](#)

An In-depth Technical Guide to **2-Amino-1-thiophen-2-yl-ethanol** (CAS 10021-67-7): A Chiral Building Block for Modern Drug Discovery

Executive Summary

2-Amino-1-thiophen-2-yl-ethanol is a heterocyclic organic compound featuring a thiophene ring, a cornerstone pharmacophore in medicinal chemistry. The thiophene moiety is a well-established bioisostere of the phenyl group, offering unique electronic properties and metabolic profiles that are highly advantageous in drug design.^{[1][2][3]} This guide provides a comprehensive technical overview of **2-Amino-1-thiophen-2-yl-ethanol** (CAS: 10021-67-7), detailing its physicochemical properties, plausible synthetic routes, robust analytical methodologies for quality control and chiral separation, and its strategic applications as a chiral intermediate in the development of advanced therapeutics. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational knowledge with practical, field-proven insights to facilitate its effective use in the laboratory and beyond.

The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle that has become indispensable in drug discovery. Its structural and electronic similarity to a benzene ring allows it to function as a bioisosteric replacement, often leading to improved potency, selectivity, or pharmacokinetic

properties.^[1] Thiophene-containing molecules exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects.^{[4][5]} ^[6] Compounds such as the antiplatelet agent clopidogrel and the antipsychotic olanzapine underscore the clinical success of this scaffold. **2-Amino-1-thiophen-2-yl-ethanol** belongs to the 2-aminothiophene class, a subset known for its synthetic versatility and broad biological relevance, making it a valuable starting point for the synthesis of novel chemical entities.^{[1][4]}

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and computed properties for **2-Amino-1-thiophen-2-yl-ethanol** are summarized below.

Property	Value	Source
CAS Number	10021-67-7	[7] [8] [9] [10]
Molecular Formula	C ₆ H ₉ NOS	[7] [8] [10]
Molecular Weight	143.21 g/mol	[7] [10]
IUPAC Name	2-amino-1-(thiophen-2-yl)ethan-1-ol	[10]
Monoisotopic Mass	143.04048508 Da	[10] [11]
XLogP3-AA (Predicted)	-0.2	[10]
Topological Polar Surface Area	74.5 Å ²	[10]

Spectroscopic Characterization (Predicted):

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the thiophene ring, a multiplet for the chiral carbon's proton (-CH(OH)-), and signals for the aminomethylene protons (-CH₂NH₂). The hydroxyl and amine protons may appear as broad singlets, depending on the solvent and concentration.
- ¹³C NMR: The carbon NMR would display six unique signals: four for the thiophene ring carbons (two CH and two quaternary) and two for the ethanol side chain carbons (-CH(OH)-)

and $-\text{CH}_2\text{NH}_2$).

- **Mass Spectrometry (MS):** Electron ionization mass spectrometry would likely show a molecular ion peak (M^+) at m/z 128, corresponding to the related compound 2-thiopheneethanol.[12][13] For the title compound, the molecular ion would be at m/z 143, with characteristic fragmentation patterns involving the loss of water, the amino group, or cleavage of the C-C bond in the side chain.
- **Infrared (IR) Spectroscopy:** Key vibrational bands would include O-H and N-H stretching (broad, $\sim 3200\text{-}3500\text{ cm}^{-1}$), C-H stretching from the aromatic thiophene ring ($\sim 3100\text{ cm}^{-1}$), and C-O stretching ($\sim 1050\text{-}1150\text{ cm}^{-1}$).

Synthesis and Strategic Considerations

While numerous methods exist for synthesizing the broader class of 2-aminothiophenes, such as the Gewald reaction[2][14], a specific, high-yield synthesis for **2-Amino-1-thiophen-2-yl-ethanol** often involves a multi-step sequence starting from commercially available thiophene derivatives. A logical and industrially scalable approach is the reduction of an α -aminoketone precursor.

Proposed Synthetic Pathway:

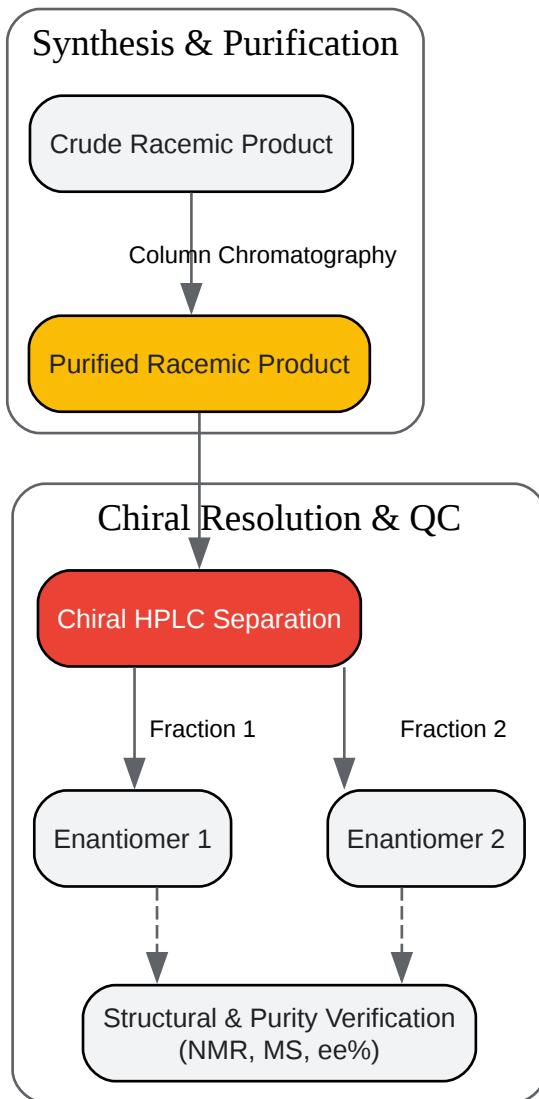
The synthesis hinges on the chemoselective reduction of the ketone functionality in 2-amino-1-(thiophen-2-yl)ethanone. This precursor can be synthesized from 2-acetylthiophene via α -bromination followed by nucleophilic substitution with an amine source.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-Amino-1-thiophen-2-yl-ethanol**.

Protocol: Chemoselective Ketone Reduction

This protocol describes the critical final step: the reduction of the ketone to the desired chiral alcohol.


Causality: Sodium borohydride (NaBH_4) is selected as the reducing agent due to its mild nature and excellent chemoselectivity. It readily reduces ketones and aldehydes without affecting other potentially reducible functional groups, making it ideal for this transformation. The use of a protic solvent like methanol facilitates the reaction by protonating the intermediate alkoxide.

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-(thiophen-2-yl)ethanone (1.0 eq) in anhydrous methanol (10 mL per gram of ketone) under a nitrogen atmosphere.
- Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermic reaction and minimize side product formation.
- Reagent Addition: Add sodium borohydride (NaBH_4 , 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
- Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Quenching: Carefully quench the reaction by slowly adding acetone (5 mL) to consume any excess NaBH_4 .
- Workup: Remove the methanol under reduced pressure. Add water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the final compound.

Analytical Workflow and Chiral Separation

The presence of a stereocenter at the carbinol carbon means that **2-Amino-1-thiophen-2-yl-ethanol** exists as a pair of enantiomers. In drug development, it is often essential to isolate and test individual enantiomers, as they can have different pharmacological and toxicological profiles.

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow from crude product to enantiopure compounds.

Protocol: Enantiomeric Separation by Chiral HPLC

Causality: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers.^{[15][16]} The CSP creates a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times and enabling their separation. Polysaccharide-based or crown-ether CSPs are often effective for separating chiral amino alcohols.^{[17][18]}

Methodology:

- System: An HPLC system equipped with a UV detector.
- Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
- Mobile Phase: A mixture of hexane/isopropanol or a polar-organic mobile phase, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape for basic compounds. A typical starting condition is 90:10 hexane:isopropanol.
- Sample Preparation: Dissolve the purified racemic **2-Amino-1-thiophen-2-yl-ethanol** in the mobile phase to a concentration of ~1 mg/mL.
- Injection and Elution: Inject 10 μ L of the sample and run the chromatogram under isocratic conditions.
- Detection: Monitor the elution profile at a suitable wavelength (e.g., 235 nm, corresponding to the thiophene chromophore).
- Optimization: If separation is not optimal, systematically vary the ratio of the mobile phase solvents and the flow rate to achieve baseline resolution ($Rs > 1.5$).
- Quantification: The enantiomeric excess (ee%) can be determined by integrating the peak areas of the two enantiomers.

Applications in Drug Discovery

The primary value of **2-Amino-1-thiophen-2-yl-ethanol** lies in its role as a versatile, chiral building block. Its bifunctional nature (amine and alcohol) allows for diverse chemical modifications to build more complex molecular architectures.

Role as a Precursor to Key Pharmacophores: The structural motif of **2-Amino-1-thiophen-2-yl-ethanol** is closely related to intermediates used in the synthesis of major cardiovascular drugs. [19] For instance, the related compound 2-thiophene ethylamine is a critical intermediate for antiplatelet agents like ticlopidine, clopidogrel, and prasugrel.[19][20] This underscores the industrial and pharmaceutical relevance of this structural class.

[Click to download full resolution via product page](#)

Caption: Strategic use of the title compound in a drug discovery pipeline.

Future Perspectives: The 2-aminothiophene scaffold is a proven pharmacophore for a wide array of biological targets.^{[1][21]} By using **2-Amino-1-thiophen-2-yl-ethanol** as a starting material, medicinal chemists can rapidly generate libraries of novel, chiral compounds. These libraries can be screened against targets such as protein kinases, G-protein coupled receptors, and enzymes involved in inflammatory or proliferative diseases, leveraging the thiophene ring's favorable drug-like properties to accelerate the discovery of new therapeutic leads.^{[3][22]}

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, **2-Amino-1-thiophen-2-yl-ethanol** is considered a hazardous substance.^[10]

- **Hazards:** Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).^[10]
- **Precautions:** Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust/fumes and contact with skin and eyes.

Conclusion

2-Amino-1-thiophen-2-yl-ethanol (CAS 10021-67-7) is more than just a research chemical; it is a strategic chiral building block poised for significant application in modern drug discovery. Its thiophene core provides a privileged scaffold with proven biological relevance, while its chiral amino alcohol functionality offers a versatile handle for synthetic elaboration. By understanding its properties, mastering its synthesis, and employing robust analytical methods for its resolution, researchers can effectively unlock its potential to create the next generation of innovative therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 2-AMINO-1-THIOPHEN-2-YL-ETHANOL | 10021-67-7 [m.chemicalbook.com]
- 10. 2-Amino-1-(thiophen-2-yl)ethan-1-ol | C6H9NOS | CID 436152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - 2-amino-1-(thiophen-2-yl)ethan-1-ol (C6H9NOS) [pubchemlite.lcsb.uni.lu]
- 12. 2-Thiopheneethanol | 5402-55-1 [chemicalbook.com]
- 13. 2-Thiopheneethanol [webbook.nist.gov]
- 14. ijpbs.com [ijpbs.com]
- 15. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 18. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 19. Process for synthesizing 2-thiopheneethanol and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 20. CN103351376A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["2-Amino-1-thiophen-2-yl-ethanol" CAS number 10021-67-7]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3427814#2-amino-1-thiophen-2-yl-ethanol-cas-number-10021-67-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com